molecular formula C23H29N3O3S B5086921 1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE

1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE

Cat. No.: B5086921
M. Wt: 427.6 g/mol
InChI Key: RRPIEGHCLNMQEZ-UHFFFAOYSA-N
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Description

1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

The synthesis of 1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the piperazine core using benzenesulfonyl chloride under basic conditions.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.

    Addition of the benzoyl group: The final step involves the acylation of the compound with benzoyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding sulfonic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE can be compared with other similar compounds, such as:

    1-Benzenesulfonyl-4-methyl-piperazine: This compound has a similar structure but lacks the benzoyl group.

    Methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate: This compound contains a carbamate group instead of the benzoyl group.

    Piperidine derivatives: These compounds share the piperidine moiety but differ in other functional groups attached to the core structure.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(21-11-9-20(10-12-21)19-24-13-5-2-6-14-24)25-15-17-26(18-16-25)30(28,29)22-7-3-1-4-8-22/h1,3-4,7-12H,2,5-6,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPIEGHCLNMQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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